molecular formula C21H24N4 B12748152 3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- CAS No. 118540-25-3

3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl-

Katalognummer: B12748152
CAS-Nummer: 118540-25-3
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: KUWXYYYWTUKUNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- is a complex organic compound with a unique structure that includes a pyridazine ring substituted with an amino group and two phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridazinamine with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the pyridazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-6-chloropyridazine: A similar compound with a chlorinated pyridazine ring.

    3-Pyridazinamine, N,N-dimethyl-: A compound with a dimethylamino group instead of the 3-(dimethylamino)propyl group.

Uniqueness

3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

118540-25-3

Molekularformel

C21H24N4

Molekulargewicht

332.4 g/mol

IUPAC-Name

N-(4,6-diphenylpyridazin-3-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C21H24N4/c1-25(2)15-9-14-22-21-19(17-10-5-3-6-11-17)16-20(23-24-21)18-12-7-4-8-13-18/h3-8,10-13,16H,9,14-15H2,1-2H3,(H,22,24)

InChI-Schlüssel

KUWXYYYWTUKUNX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.